Evacetrapib

Catalog No.
S548850
CAS No.
1186486-62-3
M.F
C31H36F6N6O2
M. Wt
638.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evacetrapib

CAS Number

1186486-62-3

Product Name

Evacetrapib

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid

Molecular Formula

C31H36F6N6O2

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1

InChI Key

IHIUGIVXARLYHP-UXNJHFGPSA-N

SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

LY2484595; LY 2484595; LY-2484595; Evacetrapib.

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C

Description

The exact mass of the compound Evacetrapib is 638.28039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Cholesteryl Ester Transfer Protein (CETP)

Evacetrapib acts as a potent and selective inhibitor of cholesteryl ester transfer protein (CETP) []. CETP plays a crucial role in cholesterol transport within the bloodstream. It facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) particles, often referred to as "good cholesterol," to low-density lipoprotein (LDL) particles, known as "bad cholesterol" [].

Rationale for Therapeutic Use

Traditional statin medications primarily work by lowering LDL-C levels. While aggressive LDL-C reduction has proven beneficial in reducing cardiovascular events [], there remains a need for additional therapies that target other aspects of blood lipid profiles. Epidemiological studies have shown an inverse correlation between HDL-C levels and cardiovascular disease risk [, ]. This suggests that increasing HDL-C levels could be a potential therapeutic strategy.

Evacetrapib is a potent and selective inhibitor of cholesteryl ester transfer protein, known for its ability to modulate lipid levels in the bloodstream. It is classified as a benzazepine compound and has been developed primarily for the treatment of dyslipidemia, particularly in patients at risk for cardiovascular diseases. The compound works by inhibiting the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins, leading to increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol in plasma .

  • Targeting CETP: Evacetrapib functioned by inhibiting CETP, a protein responsible for transferring cholesterol esters between lipoproteins. Inhibiting CETP would theoretically increase HDL cholesterol levels and decrease LDL cholesterol levels, potentially reducing the buildup of plaque in arteries and lowering the risk of cardiovascular disease [].
  • Development Discontinued: Clinical trials (ACCELERATE study) investigating evacetrapib's efficacy and safety for cardiovascular disease prevention were ultimately discontinued. The drug did not demonstrate a reduction in cardiovascular events despite significantly raising HDL and lowering LDL cholesterol [].

Evacetrapib operates through specific biochemical interactions, primarily inhibiting cholesteryl ester transfer protein activity. The mechanism involves binding to the active site of the cholesteryl ester transfer protein, which prevents it from facilitating the exchange of lipids between lipoproteins. The inhibition is characterized by an IC50 value of 5.5 nM in vitro against human recombinant cholesteryl ester transfer protein and 36 nM in human plasma assays . This selective inhibition results in significant alterations in lipid profiles, making it a candidate for therapeutic applications.

The biological activity of evacetrapib has been extensively studied. In clinical trials, it has shown substantial efficacy in elevating high-density lipoprotein cholesterol levels while reducing low-density lipoprotein cholesterol levels. At doses of 600 mg, evacetrapib achieved up to 91% inhibition of cholesteryl ester transfer protein activity, with corresponding increases in high-density lipoprotein cholesterol by approximately 87% and decreases in low-density lipoprotein cholesterol by about 29% . Additionally, evacetrapib has demonstrated a favorable safety profile, with no significant adverse effects on blood pressure noted during trials .

The synthesis of evacetrapib involves several steps typical for benzazepine derivatives. While specific proprietary methods may be employed by pharmaceutical companies, the general approach includes:

  • Formation of the Benzazepine Core: This typically involves cyclization reactions that create the bicyclic structure characteristic of benzazepines.
  • Functionalization: Subsequent reactions introduce various functional groups to enhance potency and selectivity against cholesteryl ester transfer protein.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for pharmacological testing.

Details on the precise synthetic route are often proprietary but follow established organic synthesis methodologies.

Evacetrapib is primarily being investigated for its potential use in treating dyslipidemia and related cardiovascular conditions. Its ability to modify lipid profiles makes it a candidate for:

  • Reducing cardiovascular disease risk by managing cholesterol levels.
  • Potential applications in neurodegenerative diseases such as Alzheimer's disease due to its ability to cross the blood-brain barrier .
  • Investigations into its role in other metabolic disorders linked to lipid metabolism.

Interaction studies have indicated that evacetrapib does not significantly interact with various receptors or transporters at concentrations up to 1 μM, suggesting a low potential for off-target effects . Furthermore, unlike other cholesteryl ester transfer protein inhibitors such as torcetrapib, evacetrapib does not induce aldosterone or cortisol biosynthesis, which are critical factors in assessing safety profiles for long-term use .

CompoundIC50 (nM) Human Recombinant CETPIC50 (nM) Human Plasma CETPUnique Features
Evacetrapib5.526.0Selective without inducing steroidogenesis
Torcetrapib23.139.5Induces aldosterone/cortisol synthesis
Anacetrapib21.546.3Less potent than evacetrapib

Evacetrapib stands out due to its superior potency and selectivity as a cholesteryl ester transfer protein inhibitor while avoiding some of the adverse effects associated with other compounds in its class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.7

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

638.28039338 g/mol

Monoisotopic Mass

638.28039338 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51XWV9K850

Drug Indication

Treatment of hypercholesterolaemia, Treatment of hypo-high-density-lipoprotein-cholesterolaemia

Wikipedia

Evacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Suico JG, Friedrich S, Krueger KA, Zhang W. Evacetrapib at a Supratherapeutic Steady State Concentration Does Not Prolong QT in a Thorough QT/QTc Study in Healthy Participants. J Cardiovasc Pharmacol Ther. 2013 Nov 22. [Epub ahead of print] PubMed PMID: 24271137.
2: Steen DL, Cannon CP. Atherosclerosis. Effects of evacetrapib administered as monotherapy or in combination with statins. Rev Cardiovasc Med. 2012;13(1):e48-51. PubMed PMID: 22754969.
3: Nicholls SJ. Evacetrapib. Curr Cardiol Rep. 2012 Jun;14(3):245-50. doi: 10.1007/s11886-012-0252-3. Review. PubMed PMID: 22362199.
4: Mearns BM. Pharmacotherapy: Beneficial effects of evacetrapib. Nat Rev Cardiol. 2011 Nov 29;9(1):6. doi: 10.1038/nrcardio.2011.193. PubMed PMID: 22124317.
5: Nicholls SJ, Brewer HB, Kastelein JJ, Krueger KA, Wang MD, Shao M, Hu B, McErlean E, Nissen SE. Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA. 2011 Nov 16;306(19):2099-109. doi: 10.1001/jama.2011.1649. PubMed PMID: 22089718.
6: Cao G, Beyer TP, Zhang Y, Schmidt RJ, Chen YQ, Cockerham SL, Zimmerman KM, Karathanasis SK, Cannady EA, Fields T, Mantlo NB. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure. J Lipid Res. 2011 Dec;52(12):2169-76. doi: 10.1194/jlr.M018069. Epub 2011 Sep 25. PubMed PMID: 21957197; PubMed Central PMCID: PMC3220285.

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